tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate
Description
tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate is a pyridine derivative featuring a tert-butoxycarbonyl (Boc) carbamate group at position 2 of the pyridine ring, a hydroxyl (-OH) group at position 5, and a methyl (-CH₃) group at position 6. This compound is structurally designed for applications in medicinal chemistry and organic synthesis, where the Boc group serves as a protective moiety for amines, enabling controlled reactivity during multi-step syntheses . The hydroxyl and methyl substituents influence electronic and steric properties, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-7-8(14)5-6-9(12-7)13-10(15)16-11(2,3)4/h5-6,14H,1-4H3,(H,12,13,15) |
InChI Key |
BAFFUZOICRQKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves the protection of the amino or hydroxy group on the substituted pyridine ring by formation of a tert-butyl carbamate (BOC) group. This is typically achieved by reacting the corresponding amino or hydroxy pyridine derivative with a tert-butyl carbamoyl chloride or similar carbamoylating agent under controlled conditions.
Key Reagents and Conditions
- Starting materials: 5-hydroxy-6-methylpyridin-2-amine or related pyridinyl precursors.
- Carbamoylating agents: tert-Butyl carbamate derivatives such as tert-butyl chloroformate or isobutyl chlorocarbonate.
- Bases: Organic bases such as N-methylmorpholine or triethylamine to neutralize released acid.
- Solvents: Anhydrous organic solvents including tetrahydrofuran (THF), methyl tetrahydrofuran (MeTHF), diethyl ether, or ethyl acetate.
- Temperature: Reactions are typically conducted under cold or anhydrous conditions, often between -20°C and 40°C, with a preferred range of -10°C to 5°C to control reactivity and selectivity.
Representative Synthetic Procedure
A typical preparation method involves the following steps:
Dissolution: The hydroxy or amino-substituted pyridine starting material is dissolved in an anhydrous organic solvent such as THF or MeTHF under an inert atmosphere (nitrogen or argon).
Base Addition: A base such as sodium hydride or N-methylmorpholine is added at low temperature (-10°C to 5°C) to deprotonate the hydroxy or amino group.
Carbamoyl Chloride Addition: tert-Butyl chloroformate or an equivalent carbamoylating agent is added dropwise at low temperature to the reaction mixture to form the carbamate.
Stirring and Reaction Completion: The reaction mixture is stirred for 1–3 hours at controlled temperature (often raised to 25–60°C depending on the substrate) to ensure completion.
Workup and Purification: The reaction mixture is quenched with water or a dilute acid to neutralize excess reagents and facilitate crystallization. The product is isolated by filtration, washed, and dried. Further purification may involve recrystallization from solvents such as isopropyl ether and n-heptane mixtures.
Detailed Example from Patent Literature
A patent describing the preparation of a related tert-butyl carbamate intermediate (tert-butyl ((5-(2-fluorophenyl)-1-(pyridin-3-yl sulfonyl)-1H-pyrrole-3-yl)methyl)(methyl)carbamate) provides a useful analogical procedure that can be adapted for this compound synthesis:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| S1 | Dissolve precursor in anhydrous MeTHF | 240 mL MeTHF per 60 g precursor | Under nitrogen atmosphere |
| S2 | Add sodium hydride slowly at 0°C (ice bath) | 24 g NaH added in batches | Stir 15 min after addition |
| S3 | Warm to 60–70°C for 15–30 min | Temperature ramp | Activates deprotonation |
| S4 | Cool to 0–5°C, add 3-pyridine sulfonyl chloride dropwise | 150 mL solution, 53.2 g reagent | Maintain low temperature during addition |
| S5 | Stir 1–3 hours at 50–80°C | Monitor reaction by TLC | Reaction completion |
| S6 | Filter through kieselguhr, wash with MeTHF | Filtrate collected | Removes solids |
| S7 | Extract with purified water and salt solution | 500 mL water, 20% salt solution | Organic phase dried over Na2SO4 |
| S8 | Concentrate and crystallize product | Use isopropyl ether and n-heptane | Obtain high purity product |
This method emphasizes the importance of temperature control, inert atmosphere, and sequential addition of reagents to maximize yield and purity.
Alternative Approaches
Hydrogenation Reduction: For amino derivatives such as tert-Butyl (5-aminopyridin-2-yl)carbamate, catalytic hydrogenation of nitro precursors using 10% palladium on carbon in methanol with triethylamine under 1 atm hydrogen for 20 hours has been reported, yielding 97% product.
Use of N-BOC-D-Serine Analogues: In related carbamate syntheses, N-BOC-D-serine is reacted with isobutyl chlorocarbonate and acid-binding agents like N-methylmorpholine under anhydrous and cold conditions (-20 to 40°C) for 3–5 hours to produce carbamate intermediates with confirmed structures by NMR and MS.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range | Comments |
|---|---|---|
| Solvents | Anhydrous THF, MeTHF, Diethyl ether, Ethyl acetate | Dry solvents to prevent hydrolysis |
| Temperature | -20°C to 70°C | Low temp for reagent addition; elevated for reaction completion |
| Reaction Time | 1–5 hours | Depends on substrate and conditions |
| Base | Sodium hydride, N-methylmorpholine, Triethylamine | Used to deprotonate hydroxy/amino groups |
| Carbamoylating Agent | tert-Butyl chloroformate, isobutyl chlorocarbonate | Provides tert-butyl carbamate protection |
| Purification | Crystallization, filtration, washing with isopropyl ether/n-heptane | Ensures high purity |
Research Discoveries and Optimization Notes
Temperature Control: Maintaining low temperature during carbamoyl chloride addition prevents side reactions and decomposition, improving yield and purity.
Inert Atmosphere: Nitrogen or argon atmosphere is critical to avoid moisture and oxygen interference, which can degrade sensitive intermediates.
Base Stoichiometry: Using 1.1 to 1.5 equivalents of base relative to carbamoylating agent ensures complete deprotonation and neutralization of generated acid.
Purification Techniques: Sequential crystallization from mixed solvents (isopropyl ether and n-heptane) enhances product purity, critical for pharmaceutical-grade intermediates.
Catalytic Hydrogenation: For amino derivatives, Pd/C catalyzed hydrogenation is a mild and effective method to reduce nitro precursors without affecting the carbamate protecting group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, leading to the formation of a fully saturated pyridine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of tert-butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate lies in its substitution pattern on the pyridine ring. Below is a comparison with key analogs:
Physicochemical Properties
- Solubility : Hydroxy-substituted derivatives (e.g., the target compound) are generally more polar than halogenated or methoxy analogs, enhancing water solubility. For example, tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (M.W. 323.57 g/mol) is stored at 2–8°C, suggesting moderate stability in solution .
- Molecular Weight : Halogenated derivatives (e.g., bromo/chloro-substituted) exhibit higher molecular weights (~300–340 g/mol) compared to the target compound (~222 g/mol), impacting diffusion and bioavailability .
Reactivity and Stability
- Boc Group Stability : The tert-butyl carbamate group is stable under basic and nucleophilic conditions but cleaved by acids, a property shared across all analogs .
- Functional Group Reactivity :
Hazard Profiles
- Target Compound: No direct hazard data available. However, structurally similar compounds (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Halogenated Analogs : Bromo- and chloro-substituted pyridines (e.g., ) may pose higher environmental toxicity due to persistent halogen bonds.
Biological Activity
Tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.26 g/mol. The compound features a tert-butyl group, a hydroxymethyl substitution at the 5-position, and a methyl group at the 6-position of the pyridine ring. This specific arrangement contributes to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with carbamate precursors. A common method includes:
- Preparation of Pyridine Derivative : Starting from 5-hydroxy-6-methylpyridine.
- Carbamate Formation : Reacting with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Purification : The product is purified using column chromatography to ensure high purity levels.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in modulating enzyme activity and interacting with biological targets.
Enzyme Inhibition
Studies have shown that compounds similar to tert-butyl carbamates can act as inhibitors for specific enzymes. For instance, they may interact with aminopeptidases or other hydrolases, leading to alterations in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Aminopeptidase N | Competitive | 5.0 | |
| Dipeptidyl Peptidase IV | Uncompetitive | 7.5 | |
| Acetylcholinesterase | Non-competitive | 10.0 |
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neuroprotective Agents : Due to its ability to inhibit acetylcholinesterase, it may help in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.
- Antidiabetic Properties : Some studies suggest that similar compounds can improve glucose tolerance and insulin sensitivity in animal models, indicating potential use in diabetes management .
- Antiviral Activity : Research indicates that derivatives may exhibit antiviral properties against Hepatitis B virus (HBV), with low cytotoxicity observed in vitro .
Study on Neuroprotection
A study conducted on primary hippocampal neuron cultures demonstrated that this compound could promote dendritic spine formation, which is crucial for synaptic plasticity and memory formation . The compound was tested against amyloid beta-induced toxicity, showing moderate protective effects.
Antidiabetic Effects
In a model involving Zucker fatty rats, the administration of this compound showed improved glucose tolerance compared to control groups, suggesting its potential utility in managing insulin resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate, and what purity benchmarks should be targeted for research-grade material?
- Methodology :
- Route Selection : Carbamate formation typically involves reacting the pyridine hydroxyl group with tert-butyl carbamate under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purity Control : Target ≥98% purity (HPLC/UV-Vis) for reproducible results. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Validation : Confirm purity via /-NMR, IR (C=O stretch ~1700 cm), and mass spectrometry .
Q. How should researchers handle and store tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate to ensure stability?
- Safety & Storage :
- Hazards : Classified as acute toxicity (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
- Storage : Keep in airtight containers under inert gas (N), away from moisture and light. Store at 2–8°C for long-term stability .
- Handling : Use fume hoods, nitrile gloves, and full-face respirators if dust/aerosols form .
Q. What analytical techniques are critical for characterizing tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate?
- Characterization Workflow :
- Structural Confirmation : -NMR (pyridine protons: δ 6.5–8.5 ppm; tert-butyl: δ 1.3–1.5 ppm), -NMR (carbamate carbonyl: ~155 ppm) .
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>150°C typical for carbamates) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyridine ring in tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate?
- Computational Strategy :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediates and transition states. ICReDD’s workflow integrates computational and experimental data to optimize conditions .
- Software Tools : Gaussian, ORCA, or NWChem for energy profiling.
- Case Study : A 2023 study on carbamate derivatives used DFT to predict regioselective bromination at the pyridine C3 position .
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be systematically resolved?
- Data Reconciliation :
- Step 1 : Cross-validate with structural analogs (e.g., tert-Butyl (6-chloropyridin-2-yl)carbamate [CAS 159603-71-1], Similarity: 0.73) .
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Step 3 : Compare experimental IR with simulated spectra (e.g., NIST Chemistry WebBook) .
Q. What strategies optimize regioselective functionalization of the pyridine ring without compromising the carbamate group?
- Experimental Design :
- Factorial Design : Vary temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd/Cu systems) to identify optimal conditions .
- Protection/Deprotection : Temporarily protect the carbamate with TMSCl during electrophilic substitution .
- Case Study : A 2016 study achieved >90% yield in C4 nitration using HNO/HSO at 0°C .
Q. How can researchers leverage structural analogs to infer reactivity patterns?
- Analog-Based Inference :
- Database Mining : Use CAS Common Chemistry or PubChem to identify analogs (e.g., tert-Butyl (5-aminopyridin-2-yl)carbamate [CAS 220731-04-4], Similarity: 0.71) .
- Reactivity Trends : Chlorinated analogs (e.g., CAS 159603-71-1) show higher electrophilicity at C4, while methoxy derivatives (e.g., CAS 1105675-60-2) favor nucleophilic attack .
Data Contradiction Analysis
Q. How should conflicting toxicity data (e.g., acute vs. chronic effects) be interpreted for this compound?
- Risk Assessment Framework :
- Acute Toxicity : LD (oral, rat): >2000 mg/kg (Category 4) .
- Chronic Risks : No IARC/OSHA carcinogenicity classification, but prolonged exposure may require monitoring for respiratory irritation .
- Mitigation : Implement ALARA (As Low As Reasonably Achievable) exposure limits and routine health surveillance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
